molecular formula C9H7NO3 B1268731 2-(Benzo[d]oxazol-2-yl)acetic acid CAS No. 78756-98-6

2-(Benzo[d]oxazol-2-yl)acetic acid

Cat. No. B1268731
CAS RN: 78756-98-6
M. Wt: 177.16 g/mol
InChI Key: YMRAQUVISUIUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]oxazol-2-yl)acetic acid is a compound with the molecular formula C9H7NO3 . It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, dyes, and other organic compounds.


Synthesis Analysis

2-substituted benzoxazole derivatives, including 2-(Benzo[d]oxazol-2-yl)acetic acid, can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of 2-(Benzo[d]oxazol-2-yl)acetic acid is determined by its molecular formula, C9H7NO3 . Further details about its structure can be obtained through techniques such as NMR and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 2-(Benzo[d]oxazol-2-yl)acetic acid are primarily related to its role as an intermediate in the synthesis of various compounds . For instance, it can be used to synthesize 2-substituted benzoxazole derivatives .


Physical And Chemical Properties Analysis

2-(Benzo[d]oxazol-2-yl)acetic acid has a molecular weight of 177.16 . Its physicochemical properties, such as solubility, lipophilicity, and druglikeness, can be calculated using various models .

Scientific Research Applications

Synthesis of Substituted Imidazoles

This compound has been used in the synthesis of substituted imidazoles. A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed. Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .

Anti-Inflammatory Agents

2-Substituted benzoxazole derivatives synthesized from 2-(benzo[d]oxazol-2-yl)aniline have shown potent anti-inflammatory efficacy. In vitro anti-inflammatory studies showed that some of these compounds showed good efficacy with percentage inhibition of 74.26±1.04, 80.16±0.24, and 70.24±0.68 for membrane stabilization activity 80.19±0.05, 85.30±1.04, and 75.68±1.28 towards proteinase inhibitory efficacy at a concentration of 100 μg/mL .

Anticancer Activity

2-Aryl 5-hydroxy benzo[d]oxazoles, synthesized in a one pot starting from ortho-disubstituted precursor and amino phenols with toluene as a solvent and manganese dioxide as the oxidant, were evaluated against 5 cancer cell lines as well as noncancerous cells and most of them showed good anticancer activity .

Molecular Docking Studies

In silico molecular docking studies were carried out to predict the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme. Molecular docking analysis showed that some compounds possess good binding affinity towards PGHS protein with a docking score of -9.4 and -9.3 kcal/mol respectively .

Future Directions

The future directions for research on 2-(Benzo[d]oxazol-2-yl)acetic acid could involve exploring its potential applications in various fields, given the wide range of pharmacological activities exhibited by benzoxazole derivatives . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRAQUVISUIUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359266
Record name 2-(benzo[d]oxazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]oxazol-2-yl)acetic acid

CAS RN

78756-98-6
Record name 2-(benzo[d]oxazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-Benzoxazol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d]oxazol-2-yl)acetic acid
Reactant of Route 2
2-(Benzo[d]oxazol-2-yl)acetic acid
Reactant of Route 3
2-(Benzo[d]oxazol-2-yl)acetic acid
Reactant of Route 4
2-(Benzo[d]oxazol-2-yl)acetic acid
Reactant of Route 5
2-(Benzo[d]oxazol-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(Benzo[d]oxazol-2-yl)acetic acid

Citations

For This Compound
2
Citations
J Alvarado, AT Herrmann… - The Journal of Organic …, 2014 - ACS Publications
A direct α-fluorination of N-acyloxazolidinones based on the unique reactivity of group IVa metal enolates has been developed. The reaction is an experimentally simple, low-cost, quick, …
Number of citations: 29 pubs.acs.org
AT Herrmann - 2015 - search.proquest.com
Marine natural products have long served as promising compounds and scaffolds for new therapeutic agents; however, their utilization is often extremely limited due to poor availability …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.